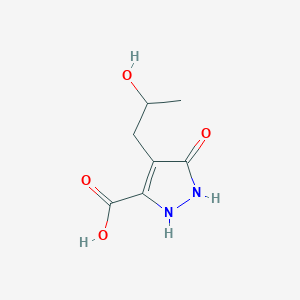
4-(2-hydroxypropyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Overview
Description
4-(2-hydroxypropyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C7H10N2O4 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(2-hydroxypropyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of interest within the field of medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological aspects, supported by recent research findings and case studies.
- IUPAC Name : this compound
- Chemical Formula : C7H10N2O4
- Molecular Weight : 186.17 g/mol
- CAS Number : 1049030-19-4
Anticancer Properties
The compound has shown promising results in various studies regarding its anticancer activity. Notably, pyrazole derivatives have been recognized for their ability to inhibit cancer cell proliferation through multiple mechanisms.
- Cell Line Studies :
- In a study examining various pyrazole derivatives, the compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, it exhibited an IC50 value of approximately 12.50 µM against the SF-268 cell line, indicating its potential as an anticancer agent .
- Another derivative with a similar structure was reported to have an IC50 value of 0.39 µM against the NCI-H460 lung cancer cell line .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | SF-268 | 12.50 |
| Similar derivative | NCI-H460 | 0.39 |
Anti-inflammatory Effects
The pyrazole structure is often associated with anti-inflammatory properties. Research indicates that compounds with this moiety can inhibit inflammatory mediators and pathways.
- Mechanistic Insights :
Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, this compound may also exhibit other biological activities:
- Antioxidant Activity :
- Pyrazole derivatives have been investigated for their antioxidant properties, which could provide protective effects against oxidative stress-related diseases.
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including our compound of interest:
- Study on Cancer Cell Lines :
- Pharmacokinetic Studies :
Properties
IUPAC Name |
4-(2-hydroxypropyl)-5-oxo-1,2-dihydropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3(10)2-4-5(7(12)13)8-9-6(4)11/h3,10H,2H2,1H3,(H,12,13)(H2,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAUIPUBJGVUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(NNC1=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















